(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
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Description
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is a useful research compound. Its molecular formula is C15H22O5S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sequential Hydroarylation/Prins Cyclization
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate finds applications in the synthesis of angularly fused tetrahydro-2H-pyrano[3,4-c]quinolines through a tandem hydroarylation/Prins cyclization process. This method is significant as it marks the first report of synthesizing tetrahydro-2H-pyrano[3,4-c]quinolines in this manner, demonstrating a novel use of the compound in chemical synthesis (Reddy et al., 2016).
Prins-Type Cyclization of Oxonium Ions
The compound is also pivotal in the Prins cyclization of oxonium ions, contributing to the creation of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This study elaborates on the scope and utility of this cyclization process, illustrating the compound's versatility in forming complex molecular structures (Fráter et al., 2004).
Diamide Synthesis
The compound is involved in the synthesis of p-aminobenzoic acid diamides, showcasing its role in the creation of complex organic compounds. The study details the reaction processes and the resulting diamides, further highlighting the chemical's utility in synthetic organic chemistry (Agekyan & Mkryan, 2015).
Solid-State Oxidation Studies
Research involving the compound includes studying its transformation through solid-state oxidation, offering insights into its chemical behavior and potential applications in various reactions and material sciences (Kaupang et al., 2013).
Photoacid Generators
The compound's derivatives have been studied as potential photoacid generators. The research explores their structural characteristics, photochemical decompositions, and potential applications, such as in polymer resists, demonstrating the compound's significance in material sciences and photolithography (Plater et al., 2019).
Properties
IUPAC Name |
[(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBILLHZJTIAZ-CFMCSPIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471145 |
Source
|
Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42274-61-3 |
Source
|
Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.